Product packaging for Fondaparinux(10-)(Cat. No.:)

Fondaparinux(10-)

Cat. No.: B10828868
M. Wt: 1498.2 g/mol
InChI Key: KANJSNBRCNMZMV-ABRZTLGGSA-D
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Synthetic Anticoagulant Development

The journey toward synthetic anticoagulants began with the discovery of heparin in 1916, a biologically derived anticoagulant extracted from animal tissues. wmich.edunih.govashpublications.org For decades, unfractionated heparin (UFH) was the primary injectable anticoagulant used in clinical practice. universityhealthsystem.com However, its heterogeneous nature and unpredictable anticoagulant response necessitated careful monitoring. ashpublications.org The 1970s brought a deeper understanding of the coagulation cascade and the mechanism of heparin's interaction with antithrombin (AT). hematology.org This knowledge spurred the development of low-molecular-weight heparins (LMWHs) in the 1980s, which offered a more predictable response. universityhealthsystem.comhematology.org

A crucial breakthrough occurred in 1979 with the identification of the specific pentasaccharide sequence within heparin responsible for high-affinity binding to antithrombin. ashpublications.orghematology.org This discovery laid the groundwork for a new era of anticoagulant development focused on molecular design rather than serendipity. nih.gov The subsequent synthesis of this pentasaccharide in the 1980s led to the development of fondaparinux (B3045324), the first synthetic heparin-like anticoagulant. ashpublications.orghematology.org After extensive clinical trials in the 2000s, fondaparinux emerged as a novel and effective antithrombotic agent, marking a significant milestone in the evolution from broad-acting, biologically sourced anticoagulants to highly specific, chemically synthesized drugs. hematology.orgacs.orgnsf.gov

Table 1: Key Milestones in Anticoagulant Development

Year/PeriodMilestoneSignificance
1916 Discovery of Heparin wmich.eduhematology.orgFirst anticoagulant drug identified, derived from animal sources. nih.govashpublications.org
1940s-1950s Development of Warfarin (B611796) wmich.eduhematology.orgIntroduction of the first widely used oral anticoagulant. ashpublications.org
1970s Elucidation of Heparin-Antithrombin Interaction hematology.orgProvided a mechanistic understanding of heparin's anticoagulant effect.
1979 Identification of the Antithrombin-Binding Pentasaccharide Sequence in Heparin ashpublications.orghematology.orgPaved the way for the rational design of synthetic anticoagulants.
1980s Synthesis of the Pentasaccharide and Development of LMWHs hematology.orgLed to anticoagulants with more predictable pharmacokinetic profiles. universityhealthsystem.com
2000s Clinical Introduction of Fondaparinux hematology.orgnsf.govMarked the arrival of the first selective, synthetic Factor Xa inhibitor. acs.org

Fondaparinux(10-) within the Heparin/Heparan Sulfate (B86663) Glycosaminoglycan Family

Fondaparinux is a synthetic pentasaccharide, a molecule composed of five sugar units. oup.comnih.gov Its chemical structure is a precise replica of the unique pentasaccharide sequence found within the natural glycosaminoglycans, heparin and heparan sulfate. nih.govdrugbank.comnih.gov This specific sequence is the high-affinity binding site for antithrombin III (ATIII), a natural inhibitor of coagulation factors. drugbank.comnih.govdrugbank.com

While structurally related to heparin, fondaparinux is distinct. Unfractionated heparin and LMWHs are heterogeneous mixtures of polysaccharide chains of varying lengths, derived from animal sources. ashpublications.orgiiserpune.ac.in In contrast, fondaparinux is a chemically synthesized, pure compound with a defined molecular weight of 1728 Daltons. oup.comnih.gov It consists of the essential five monomeric sugar units necessary for binding to antithrombin but lacks the longer polysaccharide chains found in heparin and LMWH. nih.govebmconsult.com This structural purity and smaller size are key to its highly predictable pharmacokinetic profile and its specific mechanism of action. nih.gov

The specific sequence of Fondaparinux is D-GlcNS6S-α-(1,4)-D-GlcA-β-(1,4)-D-GlcNS3,6S-α-(1,4)-L-IdoA2S-α-(1,4)-D-GlcNS6S-OMe. nsf.gov The synthesis of this complex molecule is a significant chemical challenge, requiring precise control over stereoselective glycosylation and the strategic placement of sulfate groups. acs.orgnih.gov

Significance of Fondaparinux(10-) as a Selective Factor Xa Inhibitor

The primary significance of fondaparinux lies in its highly selective mechanism of action. nih.govnih.gov It exerts its anticoagulant effect through an antithrombin-mediated pathway. drugbank.comoup.com By selectively binding to antithrombin, fondaparinux induces a conformational change in the ATIII molecule, which potentiates its ability to neutralize Factor Xa by approximately 300 to 1000 times. drugbank.comdrugbank.compatsnap.com

Factor Xa is a critical enzyme in the coagulation cascade, situated at the convergence of the intrinsic and extrinsic pathways. oup.comoup.com Its inhibition effectively interrupts the cascade, preventing the conversion of prothrombin to thrombin and subsequently blocking the formation of fibrin (B1330869) clots. drugbank.compatsnap.com One molecule of inhibited Factor Xa can prevent the generation of approximately 1000 thrombin molecules, making it a highly effective target for anticoagulation. oup.comoup.com

Unlike unfractionated heparin, which is large enough to bind to both antithrombin and thrombin simultaneously, the small size of fondaparinux allows it to bind only to antithrombin to catalyze the inhibition of Factor Xa. clevelandclinic.orgdrugbank.com It does not directly inhibit thrombin (Factor IIa). drugbank.com This selective inhibition of Factor Xa is a key advantage, contributing to a more predictable anticoagulant response and a different clinical profile compared to broader-acting heparins. nih.govnih.govpatsnap.com This specificity also means that fondaparinux does not bind to platelet factor 4, the protein involved in the immune reaction that causes heparin-induced thrombocytopenia (HIT), making it a valuable alternative anticoagulant in this context. ebmconsult.comdrugbank.com

Table 2: Comparison of Anticoagulant Mechanisms

AgentSourcePrimary Mechanism of ActionTarget(s)
Unfractionated Heparin (UFH) Animal Tissue ashpublications.orgiiserpune.ac.inIndirect; Potentiates antithrombin hematology.orgclevelandclinic.orgFactor Xa and Thrombin (Factor IIa) acs.org
Low-Molecular-Weight Heparin (LMWH) Animal Tissue (depolymerized UFH) iiserpune.ac.inIndirect; Potentiates antithrombin patsnap.comPrimarily Factor Xa, less activity against Thrombin nih.gov
Fondaparinux(10-) Synthetic oup.comnih.govIndirect; Selectively potentiates antithrombin drugbank.comoup.comExclusively Factor Xa acs.orgnih.gov
Warfarin Synthetic jbiochemtech.comVitamin K antagonist; Inhibits synthesis of clotting factors wmich.eduFactors II, VII, IX, X wmich.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H43N3O49S8-10 B10828868 Fondaparinux(10-)

Properties

Molecular Formula

C31H43N3O49S8-10

Molecular Weight

1498.2 g/mol

IUPAC Name

(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate

InChI

InChI=1S/C31H53N3O49S8/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-/m1/s1

InChI Key

KANJSNBRCNMZMV-ABRZTLGGSA-D

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-]

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-]

Origin of Product

United States

Molecular Mechanisms of Action and Specificity

Antithrombin III (ATIII) Binding and Conformational Activation

Fondaparinux (B3045324) exerts its anticoagulant effect by binding to the plasma protein Antithrombin III (ATIII), a natural inhibitor of several coagulation proteases. This binding event is highly specific and is the cornerstone of fondaparinux's therapeutic action.

Fondaparinux is a synthetic pentasaccharide that precisely replicates the minimal sequence of heparin required for high-affinity binding to ATIII nih.govjournalagent.comdrugbank.comresearchgate.netresearchgate.netnih.govnih.govmdpi.com. This specific five-sugar unit motif is critical for its anticoagulant efficacy researchgate.netmdpi.com. Fondaparinux binds to ATIII with a high affinity, characterized by a dissociation constant (Kd) reported in the range of 20 to 60 nM mdpi.com, with a specific value of 58 nM also noted europa.eu. This interaction forms a stable 1:1 molar complex between fondaparinux and ATIII europa.eu.

The binding of fondaparinux to ATIII induces a significant conformational change within the ATIII molecule nih.govdrugbank.commdpi.compatsnap.comportico.org. This allosteric modulation is crucial as it substantially increases ATIII's affinity for its primary substrate, Factor Xa (FXa) nih.govdrugbank.compatsnap.com. The specific pentasaccharide sequence is the key structural determinant responsible for eliciting this conformational shift, effectively priming ATIII to become a more potent inhibitor of FXa acs.orgresearchgate.net.

Selective Inhibition of Factor Xa (FXa)

Following its binding to ATIII and the subsequent conformational activation of ATIII, fondaparinux indirectly inhibits FXa, a critical enzyme in the coagulation cascade.

The complex formed between fondaparinux-bound ATIII and FXa results in the rapid and selective neutralization of FXa researchgate.netnih.goveuropa.euportico.orgoup.com. This ATIII-mediated inhibition of FXa is potentiated approximately 300-fold compared to the inherent activity of ATIII alone nih.govdrugbank.comeuropa.eupatsnap.com, with some sources citing approximately 340-fold potentiation portico.org. The rate of this neutralization is dose-dependent portico.org, and the fondaparinux-ATIII complex exhibits specific kinetic parameters for FXa inhibition acc.org. This enhanced inhibition effectively interrupts the coagulation cascade, significantly reducing thrombin generation nih.govdrugbank.compatsnap.com.

A defining characteristic of fondaparinux is its lack of direct inhibition of thrombin (Factor IIa) nih.govnih.govportico.orgrk.mdemcrit.org. This selectivity is a direct consequence of its molecular structure. As a pentasaccharide with a molecular weight of approximately 1728 Da journalagent.comoup.comescardio.org, fondaparinux is too small to bridge ATIII and thrombin simultaneously, a prerequisite for direct thrombin inhibition by heparinoids nih.govportico.orgrk.mdescardio.org. Consequently, unlike unfractionated heparin (UFH) and some low molecular weight heparins (LMWHs), fondaparinux's antithrombotic effect is exclusively mediated through the potentiation of ATIII's inhibition of FXa journalagent.comnih.govportico.orgemcrit.orgescardio.org.

Molecular Basis of Non-Interaction with Platelet Activation

Fondaparinux does not interact with platelets in a manner that leads to activation or aggregation nih.govdrugbank.comrk.md. This lack of interaction is attributed to its specific molecular properties, primarily its limited affinity for Platelet Factor 4 (PF4) nih.govnih.govjacc.orgacs.org. PF4 is a protein released from activated platelets that, when complexed with heparin and specific antibodies, can trigger heparin-induced thrombocytopenia (HIT). Fondaparinux's weaker interaction with PF4, compared to heparin, means it does not efficiently form the ternary immune complexes (PF4-antibody-heparin) that are necessary to elicit platelet activation and antibody production nih.govjacc.orgacs.org. Furthermore, its high affinity for ATIII means that in circulation, fondaparinux is largely bound to ATIII, reducing its availability to interact with other plasma components or cells such as platelets europa.eujacc.org. This specificity contributes to its favorable safety profile concerning thrombocytopenia nih.govjacc.orgacs.org.

Data Tables

ParameterValueReference(s)
Molecular Weight~1728 Da journalagent.comoup.comescardio.org
ATIII Binding Affinity (Kd)20-60 nM / 58 nM mdpi.comeuropa.eu
Potentiation of ATIII Neutralization of FXa~300-fold / ~340-fold nih.govdrugbank.comeuropa.eupatsnap.comportico.org
Fondaparinux-ATIII Complex:FXa Inhibition RateDose-dependent portico.org

Chemical Synthesis and Analog Design

Design and Synthesis of Fondaparinux(10-) Analogues

The inherent complexity and cost associated with the multi-step synthesis of Fondaparinux (B3045324) have spurred research into developing more efficient synthetic routes and creating analogues with improved or modified biochemical properties.

A notable challenge with Fondaparinux, despite its favorable efficacy and biosafety profile compared to unfractionated heparin (UFH) and low-molecular-weight heparins (LMWHs), is the absence of a readily available and effective antidote to manage potential bleeding risks acs.orgresearchgate.netnih.goviiserpune.ac.in. This limitation has driven research towards the development of neutralizable Fondaparinux analogues. Studies have focused on creating Fondaparinux-based conjugates, such as biotin (B1667282) conjugates and trimers, which can be effectively neutralized by specific agents like avidin (B1170675) and protamine, respectively acs.orgresearchgate.netnih.govnih.gov. For instance, synthetic Fondaparinux-based trimers have demonstrated near-complete reversal of their anticoagulant activity when treated with protamine, suggesting their potential as safer anticoagulant agents acs.org.

Rational Design of Glycosaminoglycan (GAG) Mimetics

The success of Fondaparinux as a precisely defined synthetic pentasaccharide has established it as a crucial paradigm for the broader field of glycosaminoglycan (GAG) mimetics. GAGs, such as heparin and heparan sulfate (B86663), are complex, highly sulfated polysaccharides with diverse biological roles, but their natural heterogeneity, synthetic difficulty, and poor oral bioavailability present significant challenges for therapeutic development nih.govacs.orgnih.govglycopedia.eunih.gov.

Fondaparinux, representing the minimal sequence of heparin required for high-affinity binding to antithrombin III (AT-III), has served as a foundational model for understanding GAG-protein interactions and for designing synthetic molecules that mimic GAG functions mdpi.comfrontiersin.orgnih.govresearchgate.netgriffith.edu.aunih.govacs.orgnih.govglycopedia.euresearchgate.netmdpi.com. Its homogeneous structure and defined sulfation pattern offer a stark contrast to the complex mixtures of natural GAGs, making it an ideal template for creating simpler, well-characterized GAG mimetics nih.govacs.orgnih.govglycopedia.eumdpi.com. The specific pentasaccharide sequence and its precise sulfation are key to its potent and selective interaction with AT-III, highlighting the importance of structural fidelity in mimicking GAG activity mdpi.comacademie-sciences.frfrontiersin.orgnih.gov.

Building upon the insights gained from Fondaparinux and other GAG-related research, the development of non-saccharide GAG mimetics (NSGMs) has emerged as a promising strategy to overcome the limitations of both natural GAGs and saccharide-based mimetics nih.govacs.orgnih.govnih.govresearchgate.net. NSGMs are typically small, synthetic molecules, often built upon aromatic scaffolds, that mimic GAG functions through strategic sulfation and other chemical modifications nih.govacs.orgnih.govnih.govresearchgate.net. The design principles for NSGMs emphasize recapitulating the critical anionic charge distribution of GAGs, often through the introduction of sulfate groups onto a non-carbohydrate backbone nih.govnih.govresearchgate.net. These scaffolds may also incorporate aromatic rings to provide hydrophobic interactions, potentially leading to enhanced specificity for target proteins compared to natural GAGs nih.govnih.gov. Computational design and structure-activity relationship studies are integral to tailoring these NSGMs for specific biological targets, such as coagulation factors or cellular receptors involved in disease pathways nih.govnih.gov. The development of polyproline-based GAG mimetics, for instance, aims to achieve GAG-appropriate sulfation patterns and chemical accessibility by leveraging the structural characteristics of polyproline II conformations a-star.edu.sg. These advancements in NSGM design hold the potential for creating orally bioavailable, easily synthesizable, and highly specific therapeutic agents that can address a wide range of diseases.

Compound List

Fondaparinux

Fondaparinux(10-)

Preclinical Pharmacological Investigations

In Vitro Pharmacodynamics

Fondaparinux (B3045324) demonstrates a significant inhibitory effect on thrombin generation in a dose-dependent manner. researchgate.net In vitro studies have shown that Fondaparinux prolongs the initiation phase and decreases the velocity of the propagation phase of thrombin generation. researchgate.net It also partially reduces the total amount of thrombin generated, with a maximum inhibition of approximately 60% observed at higher concentrations. researchgate.net The rate index has been identified as a particularly sensitive parameter for quantifying the inhibitory effects of Fondaparinux on thrombin generation. researchgate.net

The mechanism of action involves the selective, antithrombin-dependent inhibition of Factor Xa, which in turn interrupts the generation of thrombin and the formation of clots without directly inactivating thrombin itself. researchgate.net At physiologically relevant concentrations (0.11-0.28 anti-FXa IU/ml), Fondaparinux has been shown to reduce the maximal rate of thrombin formation to approximately 47%-55% of its nominal value. researchgate.net However, it is noteworthy that even at high concentrations, Fondaparinux does not achieve complete inhibition of thrombin generation. researchgate.net Some studies have indicated that the inhibitory effect of Fondaparinux on thrombin generation is less pronounced compared to low molecular weight heparins (LMWH). researchgate.net

Table 1: Effect of Fondaparinux on Thrombin Generation Parameters

Parameter Effect of Fondaparinux Reference
Initiation Phase Prolonged researchgate.net
Propagation Phase Velocity Decreased researchgate.net
Total Thrombin Generation Partially reduced (max ~60% inhibition) researchgate.net
Rate Index Sensitive indicator of inhibition researchgate.net

Fondaparinux exhibits a high degree and specificity of binding to antithrombin III (ATIII) in human plasma. At clinically relevant concentrations, it is extensively bound (>97%) to plasma proteins, with the binding being highly specific to ATIII (>94%). journalagent.com There is no significant binding of Fondaparinux to other plasma proteins, including platelet factor 4 (PF4), albumin, or alpha1-acid glycoprotein (B1211001). journalagent.comeuropa.eu This high specificity for ATIII suggests that the potential for drug interactions via displacement from other plasma proteins is unlikely. journalagent.com

The binding of Fondaparinux to ATIII is a dose-dependent phenomenon, with the percentage of binding decreasing slightly at higher concentrations (from 98.6% to 97.0% in the concentration range of 0.5 to 2 mg/l). europa.eu The specific binding parameters, including the binding capacity (Bmax) and the dissociation constant (KD), have been determined to be similar for both human plasma and purified ATIII. journalagent.com

Table 2: Binding Parameters of Fondaparinux to Human Plasma and Purified ATIII

Parameter Human Plasma Purified ATIII Reference
Binding Capacity (Bmax) 2072 nmol/L 1627 nmol/L journalagent.com
Dissociation Constant (KD) 28 nmol/L 32 nmol/L journalagent.com

Preclinical Pharmacokinetics (Non-Clinical Animal Models)

Preclinical studies in animal models indicate that Fondaparinux is well-absorbed following subcutaneous administration. While direct bioavailability studies in preclinical models are not extensively detailed in the provided search results, the observation of similar antithrombotic activity after both intravenous and subcutaneous administration at time-points with comparable plasma anti-FXa activities suggests high bioavailability. europa.eu A study in healthy cats presumed a bioavailability of 100% based on human data. avma.org

The distribution of Fondaparinux is primarily confined to the blood volume. journalagent.com This is supported by a volume of distribution similar to that of blood volume, as noted in multiple sources. journalagent.com Repeated dose toxicity studies have been conducted in rats and monkeys, with daily subcutaneous administration of Fondaparinux at doses of 0.4, 2.0, and 10.0 mg/kg. europa.eu

There is no evidence to suggest that Fondaparinux is metabolized in preclinical animal models. journalagent.com The compound is characterized by its high metabolic stability. Consequently, the primary route of elimination is through renal excretion. Fondaparinux is predominantly cleared by the kidneys and is excreted in the urine as an unchanged compound. journalagent.com This lack of metabolism is a consistent finding across both preclinical and clinical investigations. journalagent.comfda.gov

The pharmacokinetic profile of Fondaparinux appears to be linear in preclinical settings. This is supported by the dose-dependent inhibition of venous thrombosis observed in various animal models. journalagent.com Repeated-dose toxicity studies in animals were conducted at doses of 0.4, 2.0, and 10.0 mg/kg/day, and a single dose was well-tolerated in mice, rats, and monkeys at doses up to 40 mg/kg, indicating a predictable dose-response relationship. europa.eu While a direct statement on the linearity of the pharmacokinetic profile in preclinical species from the provided results is limited, the dose-proportionality of Cmax and AUC has been assessed. fda.gov Furthermore, the pharmacokinetics of Fondaparinux have been demonstrated to be linear in humans over a therapeutic dose range. nih.gov

Molecular Interactions Beyond Coagulation Cascade

Fondaparinux(10-), a synthetic pentasaccharide, exhibits a range of molecular interactions that extend beyond its well-established role in the coagulation cascade. These interactions involve various host and viral proteins, suggesting broader pharmacological potential. Preclinical investigations have begun to elucidate these non-anticoagulant activities, including the stabilization of chemokine oligomers, inhibition of host proteases, and modulation of viral entry pathways.

Binding to Chemokine Oligomers and Resulting Stabilization Effects

Recent studies have utilized ion mobility-native mass spectrometry to explore the interaction between fondaparinux and various chemokines, which are signaling proteins involved in immune responses. nih.govnih.gov These investigations have provided insights into how fondaparinux can influence the stability and oligomerization state of these proteins. nih.goveuropeanpharmaceuticalreview.com

Research has focused on chemokines such as CCL2, CCL7, and CXCL4, which exhibit different tendencies to form oligomers (dimers, tetramers, etc.). hiv-druginteractions.org The findings indicate that the propensity for fondaparinux binding and the promotion of oligomerization increases in the order of CCL7, CCL2, and CXCL4. europeanpharmaceuticalreview.com For instance, in the presence of fondaparinux, CXCL4 dimers, which are not typically prominent, can be observed. hiv-druginteractions.org

The most significant stabilizing effect was seen with the CXCL4 tetramer. europeanpharmaceuticalreview.com Collision-induced unfolding experiments demonstrated conclusively that fondaparinux binding stabilizes chemokine oligomers. europeanpharmaceuticalreview.comhiv-druginteractions.org Specifically, the CXCL4 tetramer undergoes compaction when it binds to one or two fondaparinux molecules. europeanpharmaceuticalreview.com This stabilization is thought to occur through the bridging of fondaparinux molecules across the positively charged surface of the tetramer and their intercalation into the structure. hiv-druginteractions.org The electrostatic nature of this binding has been highlighted by the observation of sulfate (B86663) loss patterns during collision-induced dissociation experiments. hiv-druginteractions.org

Interaction of Fondaparinux with Chemokine Oligomers
ChemokineObserved Interaction with FondaparinuxKey Finding
CXCL4Strong binding and stabilization of tetramersUndergoes compaction upon binding 1-2 fondaparinux molecules, indicating a significant stabilizing effect. europeanpharmaceuticalreview.com
CCL2Binding to nonfunctional dimersThe collision cross-section of the dimer increases by 3% upon interaction with a single fondaparinux molecule. europeanpharmaceuticalreview.com
CCL7Weakest interaction among the three studiedShowed the least tendency to bind fondaparinux and oligomerize. europeanpharmaceuticalreview.com

Interactions with Host Proteases (e.g., Furin)

In silico docking studies have been conducted to evaluate the interaction between fondaparinux and host proteases, such as furin. researchgate.netnih.gov Furin is a cellular protease involved in the processing of a wide variety of proteins, including viral envelope proteins. researchgate.net

These computational analyses revealed that fondaparinux is a highly relevant molecule for interacting with furin. researchgate.netnih.gov The docking score, which predicts the binding affinity between two molecules, was significantly better for the fondaparinux-furin interaction compared to that of furin's natural ligand. researchgate.netnih.gov Fondaparinux demonstrated strong interactions with the active site residues of furin, including the catalytic triad (B1167595) (Asp153, Ser253, and Ser368), which is crucial for the enzyme's mechanism of action. researchgate.net By interfering directly with the conformation of this catalytic triad, fondaparinux may inhibit the protease's function. researchgate.net

Docking Scores of Ligands with Furin
CompoundDocking ScoreCalculated Glide Energy (kcal/mol)
Fondaparinux-12.74-12.754
LMWH (AnaGA*IsA)-11.562-12.012
Edoxaban-8.059Not Reported
Natural Ligand (of 5MIM)-8.155Not Reported

Data sourced from in silico docking studies. researchgate.netnih.gov

Modulation of Viral Entry Pathways (e.g., HIV gp120)

The entry of the Human Immunodeficiency Virus (HIV) into host cells is a complex process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface. nih.gov This interaction is followed by binding to a coreceptor, typically CCR5 or CXCR4, which triggers conformational changes that lead to membrane fusion. glycopedia.eu

While direct studies on fondaparinux are limited, extensive research on heparin, a closely related glycosaminoglycan, provides a strong basis for understanding how fondaparinux might modulate this pathway. nih.govnih.gov Polyanionic molecules like heparin and its derivatives are known to inhibit HIV replication by preventing the virus from binding to the cell surface. nih.gov

The primary mechanism of this inhibition is the direct, high-affinity binding of heparin to the gp120 glycoprotein. researchgate.net This interaction is ionic in nature and specifically targets the V3 loop of gp120, a critical domain for coreceptor binding. researchgate.netnih.gov By binding to the V3 loop and other domains on gp120, heparin-like molecules can block the interaction between the virus and its cellular receptors, thereby inhibiting viral entry. nih.govresearchgate.net Given that fondaparinux is a synthetic heparin analogue, it is postulated to exert a similar inhibitory effect on HIV entry by targeting the gp120 envelope glycoprotein. nih.gov

Computational and Biophysical Characterization

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a powerful lens to examine the structural and dynamic properties of Fondaparinux(10-) and its complexes with target proteins. nih.govmdpi.com These computational techniques provide insights that are often inaccessible through experimental methods alone.

At the heart of Fondaparinux's action is its high-affinity binding to antithrombin. nih.govjournalagent.com MD simulations, often building upon initial models derived from X-ray crystallography, have been instrumental in refining the understanding of the Fondaparinux(10-)-AT complex. nih.gov These simulations reveal the dynamic nature of the binding, highlighting the crucial conformational changes induced in antithrombin upon pentasaccharide binding. researchgate.netresearchgate.netfrontiersin.org This induced fit is essential for the subsequent rapid inhibition of Factor Xa. bio-world.com

Simulations have detailed the extensive network of hydrogen bonds and electrostatic interactions that stabilize the complex. The sulfated groups of Fondaparinux(10-) play a pivotal role in forming these interactions with specific basic residues within the heparin-binding site of antithrombin. nih.gov

Fondaparinux(10-) is a flexible molecule, and its conformational landscape is critical to its biological activity. nih.gov MD simulations have been employed to explore the accessible conformations of Fondaparinux(10-) and its synthetic analogues in solution. nih.govacs.org These studies have shown that while the molecule is flexible, it pre-organizes into a conformation that is favorable for binding to antithrombin. nih.gov

Comparative conformational analyses of Fondaparinux(10-) and its analogues, where specific sulfate (B86663) groups or sugar residues are modified, have provided a structure-activity relationship at the molecular level. researchgate.net For instance, simulations can rationalize why certain modifications lead to a decrease or increase in binding affinity for antithrombin, guiding the design of new derivatives with altered anticoagulant profiles. researchgate.net

Ligand-Protein Docking Studies

Ligand-protein docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly useful for predicting the binding mode of Fondaparinux(10-) to its protein targets.

Docking studies have been successfully applied to predict and analyze the binding of Fondaparinux(10-) to various proteins. In a notable in silico analysis, the interaction of Fondaparinux(10-) with the host protease furin was investigated. The study revealed a strong interaction, with a docking score of -12.74, which was significantly better than the natural ligand of furin (-8.155). nih.govnih.gov This suggests a potential for Fondaparinux(10-) to interact with targets beyond the coagulation cascade.

Docking simulations have also been used to explore the binding of Fondaparinux(10-) to Beta2-glycoprotein I, where it was found to bind at therapeutically relevant concentrations. nih.gov These predictive models are crucial for hypothesis generation and guiding further experimental validation.

Target ProteinDocking Score (kcal/mol)Reference
Furin-12.74 nih.govnih.gov
Furin (Natural Ligand)-8.155 nih.govnih.gov

A significant outcome of docking studies is the identification of specific amino acid residues that are critical for the interaction with the ligand. For the Fondaparinux(10-)-furin complex, docking studies predicted hydrogen bonds with His194, Leu227 (water-mediated), Glu257, Asp258 (water-mediated), and Asn295, as well as salt bridges with His194 and Arg193. nih.gov These interactions involve the catalytic triad (B1167595) of furin, suggesting a direct interference with its enzymatic activity. nih.gov

In the case of Beta2-glycoprotein I, docking models indicated that Fondaparinux(10-) binds to a region formed by the sidechains of lysine (B10760008) residues 246, 250, 251, 262, and 268. nih.gov These lysine residues, along with Gln264, form hydrogen bonds with the acidic groups on Fondaparinux(10-). nih.gov

Target ProteinKey Interacting ResiduesType of InteractionReference
FurinHis194, Leu227, Glu257, Asp258, Asn295Hydrogen Bonds nih.gov
FurinHis194, Arg193Salt Bridges nih.gov
Beta2-glycoprotein ILys246, Lys250, Lys251, Lys262, Lys268, Gln264Hydrogen Bonds nih.gov

Computational Models of Coagulation Cascade Dynamics

The coagulation cascade is a complex network of enzymatic reactions. mdpi.com Computational models that simulate the dynamics of this cascade provide a systems-level understanding of hemostasis and the effects of anticoagulants. ebi.ac.uknih.gov These models typically consist of a series of differential equations that describe the concentrations of various coagulation factors over time. ebi.ac.uksemanticscholar.org

Deterministic computational models have been developed to simulate tissue factor-initiated thrombin generation and to evaluate the effects of Factor Xa inhibitors like Fondaparinux(10-). ebi.ac.uk These models can simulate the reversible binding of Fondaparinux(10-) to antithrombin and the subsequent irreversible binding to and inhibition of Factor Xa. ebi.ac.uk By varying the concentrations of Fondaparinux(10-) in these simulations, it is possible to predict its impact on the rate and amount of thrombin produced. nih.gov

These models have been validated against experimental data and have proven useful in comparing the efficacy of different anticoagulants. ebi.ac.uk For instance, simulations have suggested that the anti-FIXa activity of the Fondaparinux-AT complex may be critical to its success in certain clinical settings. ebi.ac.uknih.gov

Simulating the Impact of Fondaparinux(10-) on Thrombin Generation Propagation

Computational modeling is a critical tool for elucidating the mechanisms of anticoagulant drugs. Deterministic mathematical models of tissue factor-initiated thrombin generation have been employed to simulate the effects of Fondaparinux (B3045324) on the propagation phase of coagulation. ebi.ac.ukplos.org These models allow for a systematic evaluation of how the antithrombin (AT)-dependent activity of Fondaparinux influences the complex network of coagulation reactions. ebi.ac.uk

Simulations demonstrate that Fondaparinux effectively suppresses thrombin generation primarily by inhibiting Factor Xa (FXa). researchgate.net This inhibition curtails the conversion of prothrombin to thrombin, a central step in the propagation of the coagulation cascade. researchgate.netnih.gov In computational representations, the efficacy of Fondaparinux in suppressing thrombin generation is evaluated across a range of concentrations, with results validated by corresponding empirical reconstructions in synthetic coagulation proteome systems and whole blood models. ebi.ac.uk

Research findings from these simulations indicate that Fondaparinux prolongs the initiation phase and reduces the velocity of the propagation phase of thrombin generation. nih.govresearchgate.net However, computational models also suggest that the success of Fondaparinux, particularly in acute clinical settings, may not be solely attributable to its FXa inhibitory properties. ebi.ac.uk Simulations have pointed to the enhanced anti-FIXa activity of the Fondaparinux-antithrombin complex as potentially critical. ebi.ac.uk This highlights the ability of computational models to uncover nuanced mechanisms that may not be immediately apparent from empirical studies alone.

The following table summarizes the simulated effects of Fondaparinux on the parameters of thrombin generation propagation.

Thrombin Generation ParameterSimulated Effect of FondaparinuxReference
Initiation PhaseProlonged nih.govresearchgate.net
Propagation Phase VelocityReduced nih.govresearchgate.net
Total Thrombin GenerationPartially Reduced researchgate.net
Suppression of Ongoing CoagulationLess effective than direct inhibitors ebi.ac.uk

Comparative Analysis of Factor Xa Inhibitors in Computational Systems

Computational systems provide a valuable platform for the comparative analysis of different Factor Xa inhibitors, offering insights into their relative efficacy and mechanisms of action. nih.gov Large-scale systems pharmacology models have been developed to predict and compare the anticoagulant effects of various FXa inhibitors, including both indirect inhibitors like Fondaparinux and direct oral anticoagulants (DOACs) such as Rivaroxaban and Apixaban. ebi.ac.uknih.gov

In a comparative simulation, a deterministic computational model of tissue factor-initiated thrombin generation was used to evaluate Fondaparinux (an AT-dependent agent) against Rivaroxaban (an AT-independent, direct FXa inhibitor). ebi.ac.uk The models simulated their effects in scenarios relevant to both long-term and acute anticoagulation. ebi.ac.uk The results indicated that Rivaroxaban would likely be more effective than Fondaparinux in suppressing an ongoing coagulation process, a finding attributed to its much higher reactivity towards the prothrombinase complex. ebi.ac.uk

Further computational analyses comparing multiple anticoagulants at concentrations yielding equivalent standardized clotting times revealed that no single anticoagulant perfectly replicates the effects of warfarin (B611796) on the propagation phase of thrombin generation. plos.org In these comparative models, the relative order of suppression of thrombin parameters was found to be: warfarin > unfractionated heparin (UFH) > a direct thrombin inhibitor ≥ Fondaparinux, rivaroxaban. plos.org This suggests that agents selectively targeting FXa, like Fondaparinux and Rivaroxaban, may have different dynamic effects on thrombin generation compared to broader-acting anticoagulants. plos.org

The table below presents a comparative summary of Fondaparinux and other Factor Xa inhibitors based on computational analyses.

FeatureFondaparinuxRivaroxabanApixabanReference
Mechanism Indirect (AT-dependent)DirectDirect ebi.ac.ukfrontiersin.org
Target FXa (and FIXa via AT)FXaFXa ebi.ac.ukfrontiersin.org
Reactivity with Prothrombinase LowerHigherNot specified ebi.ac.uk
Simulated Efficacy (Ongoing Coagulation) Less effectiveMore effectiveNot specified ebi.ac.uk
Relative Suppression of Thrombin Parameters Similar to RivaroxabanSimilar to FondaparinuxNot specified plos.org

Advanced Analytical and Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Fondaparinux (B3045324) in solution, offering insights that are complementary to solid-state methods like X-ray crystallography. mdpi.comnih.gov

NMR spectroscopy is instrumental in determining the conformation of the individual pyranose residues within the Fondaparinux pentasaccharide. Through the analysis of 3J(1H, 1H) coupling constants, researchers can elucidate the geometry of each ring. mdpi.com Studies have shown that in solution, the glucosamine (B1671600) and glucuronic acid residues of Fondaparinux consistently adopt a stable 4C1 chair conformation. mdpi.com

In contrast, the internal L-iduronic acid (IdoA) residue exhibits significant conformational flexibility. This residue rapidly interconverts between the 1C4 chair and the 2S0 skew-boat conformations on the NMR timescale. mdpi.com This dynamic equilibrium is a key structural feature of Fondaparinux and is believed to be important for its biological activity. This solution-state flexibility contrasts with the solid-state structure determined by X-ray crystallography, where the iduronic acid adopts a somewhat distorted 2S0 conformation. mdpi.comnih.gov

NMR spectroscopy is a powerful tool for mapping the interactions between Fondaparinux and its binding partners at the atomic level. researchgate.net Techniques such as two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) can identify spatial proximities between protons on Fondaparinux and those on a target molecule, providing direct evidence of binding and defining the interaction interface. researchgate.net

In a study investigating the interaction between Fondaparinux and a polycationic cyclodextrin (B1172386), heptakis(6-amino-6-deoxy)-beta-cyclodextrin, 2D NOESY experiments revealed specific intermolecular contacts. Spatial proximities were identified between the anomeric proton of the α-L-iduronic acid residue of Fondaparinux and the cyclodextrin's methylene (B1212753) units near its cationic amino groups. researchgate.net This level of detail is critical for understanding the molecular basis of recognition and for the rational design of potential reversal agents.

Furthermore, 1H NMR titration experiments can be used to determine the stability and stoichiometry of the resulting complexes. For the Fondaparinux-cyclodextrin system, these titrations confirmed the formation of a 1:1 complex at pD 7.4 and allowed for the calculation of its stability constant. researchgate.net

NMR TechniqueApplication for Fondaparinux(10-)Key Findings
1H NMR Coupling Constants Conformational analysis of saccharide rings.Glucosamine/glucuronic acid units are stable in 4C1 form; Iduronic acid is in a dynamic equilibrium (1C4 ⇌ 2S0). mdpi.com
2D NOESY Mapping ligand-protein/ligand-receptor interactions.Identified spatial proximities between Fondaparinux's iduronic acid and a cyclodextrin's methylene units. researchgate.net
1H NMR Titration Determining binding stoichiometry and stability constants.Confirmed a 1:1 complex formation with a cyclodextrin and quantified its binding affinity. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry has emerged as a vital tool for studying the non-covalent interactions of Fondaparinux, providing data on complex stability and binding interfaces.

A combination of ion mobility spectrometry and native mass spectrometry (IM-MS) allows for the study of protein-ligand complexes in the gas phase under conditions that preserve their native structure. researchgate.netresearchgate.net This technique provides information on the stoichiometry, stability, and collision cross-section (a measure of size and shape) of these complexes. researchgate.net

IM-MS studies on the interaction of Fondaparinux with various chemokines (CCL2, CCL7, and CXCL4) have demonstrated its ability to influence protein oligomerization. researchgate.net For instance, native mass spectrometry results show that Fondaparinux induces the formation of CXCL4 dimers and stabilizes CXCL4 homotetramers. researchgate.net Collision-induced dissociation and unfolding experiments further clarify the stabilizing effects of Fondaparinux binding on these chemokine oligomers, providing insights into the structural properties and forces within the complexes. researchgate.netresearchgate.net

ChemokineEffect of Fondaparinux Binding (Observed by IM-MS)
CCL7 Primarily remains monomeric, with a minor population forming a 1:1 complex. researchgate.net
CCL2 Nonfunctional dimers are stabilized by Fondaparinux binding. researchgate.net
CXCL4 Oligomerization is induced; dimers and stabilized homotetramers (e.g., 4:4 complexes) are observed. researchgate.net

Protein footprinting coupled with mass spectrometry is a powerful method for identifying the binding site of a ligand on its protein target. nih.govnih.gov This technique works by probing the solvent accessibility of amino acid side chains on the protein's surface in the presence and absence of the ligand. researchgate.net Regions protected from a chemical probe (like hydroxyl radicals) upon ligand binding are identified as part of the interaction interface. nih.govnih.gov

High-resolution hydroxyl radical protein footprinting (HR-HRPF) by fast photochemical oxidation of proteins (FPOP) has been successfully used to map the binding site of Fondaparinux on the HIV envelope protein gp120. nih.govnih.gov In this study, the levels of oxidation of amino acid residues were measured by mass spectrometry. The results showed that specific residues in the V3 loop and the N-terminus of the gp120 protein were significantly protected from oxidation when Fondaparinux was bound, identifying these as the primary interaction sites. nih.gov

Optical Spectroscopy Methods

While less common for the direct structural elucidation of Fondaparinux itself compared to NMR and MS, optical spectroscopy methods are valuable for studying its interactions and for quantification in specific assays.

Fluorescence Spectroscopy: This technique can be employed to monitor interactions and conformational changes. A fluorescence-based assay has been developed to measure the activity of heparinase enzymes using Fondaparinux as a substrate. The degradation of Fondaparinux is detected by its reduced ability to interact with a fluorescent sensor (polymer-H), leading to a change in fluorescence intensity. nih.gov This provides a sensitive method for quantifying Fondaparinux in the context of enzymatic activity. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary and tertiary structure of proteins. While Fondaparinux itself is not chiral in a way that produces a strong CD signal in the far-UV, its binding to a protein can induce significant changes in the protein's CD spectrum. ajol.info These spectral changes can indicate conformational alterations in the protein upon binding, such as changes in α-helix or β-sheet content. Studies on heparin-antithrombin interactions have shown that binding leads to marked increases in chiral absorption, indicating perturbations of tryptophan, phenylalanine, and disulfide bridge environments within the protein. ajol.info Similar principles would apply to studying Fondaparinux-protein interactions.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to monitor the formation of complexes between Fondaparinux and other molecules if the interaction leads to a change in the absorbance spectrum. Though generally providing lower structural resolution, it can be used in quantitative assays. For instance, chromogenic assays for Fondaparinux are based on its inhibition of Factor Xa. The remaining Factor Xa activity is measured by the hydrolysis of a chromogenic substrate, and the change in optical density is inversely proportional to the Fondaparinux concentration.

Chromogenic Assays for Functional Activity Quantification

Chromogenic assays are the standard method for quantifying the functional activity of Fondaparinux(10-). nih.gov The activity is measured as the inhibition of Factor Xa (anti-Xa activity). practical-haemostasis.com This functional assay provides a precise measurement of the anticoagulant effect of the compound in plasma.

The principle of the anti-Xa chromogenic assay involves a multi-step reaction. practical-haemostasis.com First, a plasma sample containing Fondaparinux(10-) is incubated with a known excess amount of Factor Xa. Fondaparinux(10-) binds to and potentiates the activity of endogenous Antithrombin, forming a complex that rapidly inactivates Factor Xa. practical-haemostasis.com In a second step, a synthetic chromogenic substrate, which mimics the natural substrate of Factor Xa, is added. The residual, uninhibited Factor Xa cleaves this substrate, releasing a colored compound (chromophore), typically p-nitroaniline. The amount of color produced is measured spectrophotometrically (usually at 405 nm) and is inversely proportional to the anti-Xa activity, and therefore the concentration, of Fondaparinux(10-) in the sample. practical-haemostasis.com

For accurate quantification, the assay must be calibrated using Fondaparinux(10-) standards. frb.io It has been demonstrated that using calibrators for unfractionated heparin or low-molecular-weight heparin (LMWH) results in a significant overestimation of Fondaparinux(10-) concentration. nih.gov This discrepancy can be as high as 20% at lower concentrations and up to 40% at higher concentrations, highlighting the critical need for drug-specific calibrators to ensure accurate results. nih.gov The validation of these assays demonstrates high reproducibility and a low limit of quantification, making them suitable for clinical monitoring in specific patient populations. nih.gov

Table 2: Performance Characteristics and Key Considerations for Fondaparinux(10-) Anti-Xa Chromogenic Assays
ParameterFinding/RecommendationReference
PrincipleMeasures residual Factor Xa activity after inhibition by the Antithrombin-Fondaparinux complex. Color intensity is inversely proportional to drug concentration. practical-haemostasis.com
CalibrationMust be performed with Fondaparinux-specific calibrators for accurate results. frb.ionih.gov
Impact of Incorrect Calibrator (LMWH)Overestimation of Fondaparinux concentration by 20% to 40%. nih.gov
Lower Limit of QuantificationAs low as 0.05 µg/mL. nih.gov
Reproducibility (Coefficient of Variation)Less than 10%. nih.gov

Emerging Research Avenues and Future Perspectives

Development of Targeted Reversal Strategies (Molecular and Biochemical Focus)

The need for effective reversal agents for anticoagulants like fondaparinux (B3045324) remains a critical area of research, aiming to mitigate bleeding risks associated with their use.

Rational Design of Small-Molecule Antidotesthrombosiscanada.ca

The rational design of small-molecule antidotes for fondaparinux focuses on creating agents that can specifically bind to or neutralize the anticoagulant's activity without causing significant side effects. Two synthetic small molecules, 3AC and 3FF, derived from spermine (B22157), have demonstrated efficient reversal of fondaparinux's anticoagulant activity in vitro and in ex vivo mouse blood tests acs.org, acs.org, nih.gov. These molecules are designed to bind strongly to fondaparinux, potentially through competitive binding mechanisms acs.org. Another agent, ciraparantag (B606701) (also known as aripazine or PER-977), is a synthetic small molecule designed to bind fondaparinux and other anticoagulants via noncovalent hydrogen bonding and electrostatic interactions, thereby preventing their interaction with their biological targets researchgate.net, innovationsincrm.com, nih.gov. Andexanet alfa, a modified recombinant Factor Xa decoy protein, also acts as a reversal agent for fondaparinux by binding to it and neutralizing its anticoagulant effect innovationsincrm.com, thrombosiscanada.ca. The development of these agents represents a shift towards more targeted and potentially safer reversal strategies compared to older methods.

Mechanisms of Fondaparinux(10-) Neutralizationmdpi.comthrombosiscanada.ca

Fondaparinux exerts its anticoagulant effect by potentiating antithrombin (AT) to selectively inhibit Factor Xa thrombosiscanada.ca. The neutralization of fondaparinux's action is achieved through various molecular and biochemical mechanisms depending on the antidote. The spermine derivatives, 3AC and 3FF, are proposed to work by directly binding to fondaparinux, as confirmed by spectroscopic and molecular dynamics studies acs.org. Ciraparantag neutralizes fondaparinux by forming complexes with the drug through non-covalent interactions, effectively blocking its ability to bind to AT and subsequently inhibit Factor Xa researchgate.net. Andexanet alfa, as a decoy protein, binds to fondaparinux, sequestering it and preventing it from activating antithrombin innovationsincrm.com. These mechanisms highlight the importance of understanding the precise molecular interactions between fondaparinux and its targets to design effective neutralizing agents.

Exploration of Fondaparinux(10-) and Mimetics in Non-Coagulation Therapeutic Areas (Mechanistic Insights)

Beyond its anticoagulant role, fondaparinux and its structural analogs, known as glycosaminoglycan (GAG) mimetics, are being investigated for potential therapeutic applications in areas such as cancer and inflammation.

Anti-Cancer Mechanisms of GAG Mimeticsacs.orgnih.gov

GAGs and their synthetic mimetics are recognized for their diverse roles in cellular processes, including cancer progression researchgate.net, physiology.org, mdpi.com. Sulfated GAGs, including heparin and its analogs, have demonstrated tumor-suppressive properties mdpi.com. GAG mimetics are being developed to target various aspects of cancer, such as inhibiting growth factor signaling, modulating cell adhesion and migration, and interfering with metastasis researchgate.net, mdpi.com, mdpi.com. For instance, some GAG mimetics inhibit heparanase, an enzyme implicated in tumor metastasis researchgate.net. Others target cancer stem cells (CSCs) by promoting the degradation of proteins like ABCG2, thereby affecting critical signaling pathways and reducing chemo-resistance mdpi.com. Research into polyproline-based GAG mimetics (PGMs) has shown their ability to inhibit interactions relevant to metastasis and inflammation researchgate.net. The degree of sulfation on these mimetics can significantly influence their anti-proliferative and anti-migratory effects, underscoring the importance of precise structural control in their design mdpi.com.

Anti-Inflammatory Effects of Sulfated Oligosaccharidesacs.orgnih.gov

Sulfated oligosaccharides and polysaccharides exhibit significant anti-inflammatory potential through various mechanisms nih.gov, researchgate.net, nih.gov, nih.gov, mdpi.com. A key mechanism involves the inhibition of heparanase, an enzyme that plays a role in the breakdown of the basement membrane by leukocytes during inflammation researchgate.net. Sulfated chitosan (B1678972) oligosaccharides, for example, have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in activated macrophages nih.gov, nih.gov. This suppression is mediated by the down-regulation of mitogen-activated protein kinase (MAPK) signaling pathways and the inhibition of NF-κB activation nih.gov, nih.gov. Other sulfated polysaccharides have demonstrated similar effects by reducing prostaglandin (B15479496) E2 and other key inflammatory cytokines mdpi.com. Furthermore, sulfated compounds can interfere with selectin-mediated leukocyte adhesion, a crucial step in inflammatory responses, thereby reducing neutrophil accumulation at inflammatory sites nih.gov.

Advancements in Chemoenzymatic Synthesis of Complex Glycosaminoglycansinnovationsincrm.commdpi.com

The inherent heterogeneity of naturally sourced glycosaminoglycans (GAGs) presents challenges for detailed structure-activity relationship studies and therapeutic development. Chemoenzymatic synthesis offers a powerful approach to overcome these limitations by producing homogeneous GAGs with defined structures unc.edu, acs.org, sci-hub.se, colab.ws,. This methodology integrates chemical synthesis techniques with the exquisite specificity of enzyme-catalyzed reactions, effectively mimicking the natural biosynthetic pathways of GAGs acs.org, colab.ws.

Advancements in this field include the optimization of enzyme expression and the development of improved biocatalysts through protein engineering and immobilization acs.org, colab.ws. Efforts are also focused on reducing the cost of enzyme cofactors and optimizing the sequence of enzymatic transformations acs.org, colab.ws. These developments have enabled the multigram-scale synthesis of low-molecular-weight heparins (LMWHs) with potentially enhanced properties acs.org, colab.ws. Furthermore, the use of chemically modified nucleotide sugars allows for the creation of novel GAGs and oligosaccharides with tailored functionalities acs.org, colab.ws. This progress is crucial for generating well-defined GAG structures necessary for precise biological studies and the development of new therapeutic agents.

Elucidating the "Sulfation Code" and Glycobiology of Fondaparinux(10-) Interactions

The intricate biological functions of glycosaminoglycans (GAGs), such as heparin and heparan sulfate (B86663) (HS), are profoundly influenced by their complex structural variations, particularly their sulfation patterns oup.comrsc.orgdiva-portal.orgnih.gov. This variability has led to the concept of a "sulfation code," where the precise number and positioning of sulfate groups along the polysaccharide chain dictate specific molecular recognition events and biological activities nih.govresearchgate.netresearchgate.net. Fondaparinux, a synthetic pentasaccharide analog of the heparin antithrombotic domain, serves as a crucial model compound for dissecting this code due to its well-defined structure and potent biological activity researchgate.netjournalagent.com. Emerging research continues to explore the nuanced glycomic interactions of Fondaparinux, moving beyond its well-established role as an antithrombin-III (AT-III) binder to uncover broader biological implications.

Detailed Research Findings on Sulfation Patterns and Glycobiology:

Fondaparinux's biological activity is intrinsically linked to its specific sulfation pattern, which comprises N-sulfation and O-sulfation at various positions. Studies have highlighted the critical role of these sulfate groups in mediating interactions with diverse protein targets. For instance, research on the binding of Adeno-Associated Virus (AAV) to Fondaparinux indicates that sulfate groups at the 2-N and 6-O positions are particularly critical for interaction with viral arginines, more so than 2-O-sulfates nih.gov. Similarly, the binding of SARS-CoV-2 spike proteins to heparan sulfate has been shown to be sulfation-dependent, with a higher degree of sulfation and specific 6-O-sulfate groups contributing to increased binding affinity biorxiv.org. The 3-O-sulfate group on the central glucosamine (B1671600) unit is a hallmark of the AT-III binding site, essential for Fondaparinux's anticoagulant efficacy mdpi.comnih.gov.

Sulfate Group(s)Importance/Role in InteractionBinding Partner/ContextSupporting Evidence (Reference)
2-N-sulfateCritical for binding to viral argininesAdeno-Associated Virus (AAV) capsid proteins nih.gov
6-O-sulfateMore critical than 2-O-sulfate for bindingAdeno-Associated Virus (AAV) capsid proteins nih.gov
3-O-sulfateEssential component for high-affinity bindingAntithrombin-III (AT-III) mdpi.comnih.gov
6-O-sulfateContributes to higher binding affinitySARS-CoV-2 spike protein biorxiv.org
High sulfation degreeCorrelates with increased binding affinitySARS-CoV-2 spike protein biorxiv.org
Specific sulfation patternDictates binding to protein targets and biological activityVarious protein targets (e.g., AT-III, viral proteins) nih.govresearchgate.netnih.govbiorxiv.orgmdpi.comrsc.org

Emerging Research Avenues:

Synthesis of Defined Oligosaccharides for "Sulfation Code" Deciphering: The inherent heterogeneity of natural GAGs complicates the study of structure-activity relationships. Consequently, significant research efforts are focused on the chemical and chemoenzymatic synthesis of structurally defined oligosaccharides, including Fondaparinux derivatives with regiodefined sulfation patterns rsc.orgdiva-portal.orgnih.govresearchgate.netrsc.orgacs.org. These synthetic libraries are invaluable tools for systematically probing how specific sulfation motifs influence protein binding and biological outcomes, thereby advancing the understanding of the "sulfation code."

Development of Glycan-Targeting Agents: The challenge of generating glycan-specific antibodies has spurred the development of novel targeting agents. For instance, single-domain variable new antigen receptors (VNAR nanobodies) from nurse sharks have been selected for high-affinity and selective binding to Fondaparinux, demonstrating potential for developing new therapeutic strategies that precisely target GAG-related diseases nih.govdntb.gov.ua.

Exploration of Non-Anticoagulant Activities: Beyond its primary anticoagulant function mediated by AT-III, Fondaparinux's interactions with other GAG-binding proteins are being investigated for roles in inflammation and viral pathogenesis. Studies suggest that Fondaparinux, like other heparinoids, may exhibit anti-inflammatory properties by modulating interactions with inflammatory mediators such as High Mobility Group Box 1 (HMGB1) frontiersin.org. Furthermore, its binding to viral proteins, such as the SARS-CoV-2 spike protein, hints at potential antiviral applications biorxiv.orgnih.gov. Research is also exploring its interaction with host proteases like furin, suggesting a potential role in modulating viral entry mechanisms nih.gov.

Interactions with Novel Protein Targets and Enzymes: Fondaparinux's highly sulfated structure allows it to interact with a broader range of proteins than initially appreciated. For example, its interaction with polynuclear platinum complexes (PPCs) has been shown to inhibit its cleavage by heparanase (HPSE), a key enzyme in tumor metastasis, and also to inhibit fibroblast growth factor (FGF-2) binding to HS, thereby impacting downstream signaling pathways involved in angiogenesis rsc.org. Such findings open avenues for exploring Fondaparinux's role in oncological contexts, independent of its anticoagulant effects.

The ongoing research into the glycobiology and sulfation code of Fondaparinux promises to unlock new therapeutic applications and a deeper understanding of GAG-protein interactions, extending its utility beyond anticoagulation.

Compound Name List:

Fondaparinux

Heparin

Heparan Sulfate (HS)

Antithrombin-III (AT-III)

Adeno-Associated Virus (AAV)

SARS-CoV-2 spike protein

Fibroblast growth factor (FGF-2)

High Mobility Group Box 1 (HMGB1)

Furin

Polynuclear platinum complexes (PPCs)

Heparanase (HPSE)

VNAR nanobodies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.